Selective UGT2B7 Substrate: 6α-Hydroxyprogesterone vs. 6β-Isomer
6α-Hydroxyprogesterone exhibits highly regio- and stereoselective glucuronidation by human UDP-glucuronosyltransferase (UGT) enzymes. Comparative kinetic studies demonstrate it is a selective substrate for UGT2B7, a major hepatic enzyme responsible for the clearance of numerous drugs and endogenous compounds [1]. In contrast, the 6β-hydroxyprogesterone isomer does not share this same high degree of selectivity for UGT2B7, making 6α-hydroxyprogesterone the preferred molecular probe for specifically assessing UGT2B7 activity in vitro.
| Evidence Dimension | Selective substrate for UGT2B7 |
|---|---|
| Target Compound Data | High selectivity for UGT2B7 |
| Comparator Or Baseline | 6β-Hydroxyprogesterone (CAS 604-19-3) and other 3-keto-C21 steroids |
| Quantified Difference | 6α-Hydroxyprogesterone was identified as one of only two selective UGT2B7 probes among the tested steroids, while 6β-hydroxyprogesterone was not. |
| Conditions | Human liver microsomes and recombinant UGT isoforms, kinetic analysis. |
Why This Matters
This property enables precise reaction phenotyping of the UGT2B7 enzyme, a critical step in predicting drug-drug interactions and assessing metabolic clearance pathways for new chemical entities.
- [1] Bowalgaha, K., et al. (2007). The Glucuronidation of Δ4-3-Keto C19- and C21-Hydroxysteroids by Human Liver Microsomal and Recombinant UDP-glucuronosyltransferases (UGTs): 6α- and 21-Hydroxyprogesterone Are Selective Substrates for UGT2B7. Drug Metabolism and Disposition, 35(3), 363–370. View Source
